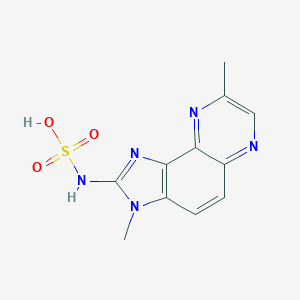
Meiqx N2-sulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid is a chemical compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core substituted with dimethyl groups and a sulfamic acid moiety.
Vorbereitungsmethoden
The synthesis of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of dimethyl groups and the sulfamic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The sulfamic acid moiety plays a crucial role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid can be compared with other similar compounds, such as:
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)carboxylic acid
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)phosphonic acid These compounds share the imidazoquinoxaline core but differ in the functional groups attached. The presence of the sulfamic acid moiety in N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid gives it unique chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
115781-40-3 |
|---|---|
Molekularformel |
C11H11N5O3S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
InChI-Schlüssel |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Kanonische SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Key on ui other cas no. |
115781-40-3 |
Synonyme |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















